molecular formula C6H9N3O2 B12869795 2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one

2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one

Cat. No.: B12869795
M. Wt: 155.15 g/mol
InChI Key: IDJGYOKQEYKWAP-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one is a heterocyclic compound with a unique structure that combines both pyrazole and pyrazolone rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 70-80°C)

    Time: Several hours to ensure complete cyclization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or bromine for halogenation, followed by nucleophiles like amines or alcohols for substitution.

Major Products

The major products formed from these reactions include various substituted pyrazolones, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-hydroxy-5,6-dihydropyrazolo[1,2-a]pyrazol-1(4H)-one
  • 2-Amino-3-hydroxy-6,7-dihydro-1H-pyrazolo[1,2-b]pyrazol-1-one

Uniqueness

2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

6-amino-7-hydroxy-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one

InChI

InChI=1S/C6H9N3O2/c7-4-5(10)8-2-1-3-9(8)6(4)11/h10H,1-3,7H2

InChI Key

IDJGYOKQEYKWAP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C(=O)N2C1)N)O

Origin of Product

United States

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